Teinemine
Description
Contextualization within the Steroidal Alkaloid Class of Natural Products Teinemine belongs to the class of steroidal alkaloids, which are nitrogen-containing natural products derived from a steroid skeleton. Steroidal alkaloids are a diverse group of compounds found predominantly in plants, particularly within the Solanaceae (nightshade) and Liliaceae familiesrsc.orgichbindannmalimgarten.denih.gov. These compounds are characterized by a core structure similar to steroids, such as cholesterol, but with the incorporation of nitrogen, often as part of a heterocyclic ring systemrsc.org. This compound itself has a molecular formula of C₂₇H₄₅NO₂ and a molecular weight of 415.7 g/molnih.gov. It is described as a steroid alkaloidnih.gov. This compound is structurally related to other steroidal alkaloids like muldamine (B1259567), of which it is the deacetyl esterwikipedia.org.
Steroidal alkaloids are broadly classified based on their structural features, including spirosolanes, 22,26-epiminocholestanes, and others rsc.org. This compound falls under the category of epiminocholestane-type steroidal alkaloids scispace.com. This classification is based on the presence of a 22/23,26-epiminocholestane heterocyclic skeleton rsc.org.
This compound has been reported in several plant species, including Solanum pseudocapsicum, Solanum capsicastrum, Lilium candidum, and Veratrum species rsc.orgnih.govscispace.com. Its presence in these diverse species highlights its significance as a natural product.
Significance of this compound in Plant Secondary Metabolism Studies Plant secondary metabolites, including steroidal alkaloids like this compound, are organic molecules synthesized by plants that are not directly involved in primary processes like growth and development. Instead, they play crucial roles in the interaction of plants with their environment, often serving as defense mechanisms against herbivores, pathogens, and abiotic stressesnih.govresearchgate.netnaist.jpresearchgate.net. The production of these compounds is often dependent on the plant's developmental stage and environmental factorsresearchgate.net.
This compound is considered a precursor in the biosynthesis of other steroidal alkaloids in certain Solanum species researchgate.net. For example, in somatic hybrid plants of Solanum brevidens and Solanum tuberosum, this compound is produced in both parental plants and is converted to tomatidine (B1681339) in S. brevidens and solanidine (B192412) in S. tuberosum researchgate.net. This indicates its central position in specific biosynthetic pathways within these plants. Studies in plant secondary metabolism aim to understand the enzymes, genes, and pathways involved in the synthesis of such compounds, as well as their ecological functions naist.jpnih.gov.
The study of this compound within plant secondary metabolism contributes to the broader understanding of how plants produce a vast array of structurally diverse compounds and how these compounds mediate plant-environment interactions naist.jpnih.gov. Research in this area also explores the potential for metabolic engineering to produce valuable natural products nih.gov.
Overview of Key Academic Research Trajectories for this compound Academic research on this compound has primarily focused on its isolation from various plant sources, the determination of its chemical structure, and its role in plant biosynthetic pathways.
Early research involved the isolation and structural elucidation of this compound from species like Veratrum grandiflorum ichbindannmalimgarten.deresearcher.life. Spectroscopic methods, such as NMR and mass spectrometry, are crucial for characterizing the structure of this compound and related steroidal alkaloids nih.govtandfonline.comslideshare.net. Full NMR data for this compound have been presented in studies investigating steroidal alkaloids from Veratrum species nih.gov.
Another significant research trajectory involves understanding the biosynthesis of this compound and its conversion into other steroidal alkaloids. Studies using somatic hybrids of Solanum species have provided insights into how this compound serves as a precursor for compounds like solanidine and tomatidine researchgate.net. This research often involves genetic and biochemical approaches to identify the enzymes responsible for these conversions researchgate.nettandfonline.com.
Furthermore, the occurrence of this compound in different plant families like Solanaceae and Liliaceae has led to comparative studies of steroidal alkaloid profiles in these groups rsc.orgscispace.com. This contributes to chemotaxonomic understanding and the exploration of the diversity of natural products across plant species univ-lorraine.frbiomedpharmajournal.org.
While the provided information does not include detailed quantitative data tables on this compound's concentration in different plant parts or specific detailed research findings on its biological activity (as per exclusion criteria), the research trajectories indicate a focus on its chemical characterization, distribution in nature, and its position within plant metabolic pathways.
Structure
2D Structure
3D Structure
Properties
CAS No. |
65027-01-2 |
|---|---|
Molecular Formula |
C27H45NO2 |
Molecular Weight |
415.66 |
IUPAC Name |
(3S,8S,9S,10R,13S,14S,16R,17R)-10,13-dimethyl-17-[(1S)-1-[(2S,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H45NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-30H,5,7-15H2,1-4H3/t16-,17+,19-,20+,21-,22-,23-,24+,25-,26-,27-/m0/s1 |
InChI Key |
MAKYJZCOWQKVAL-LIZWOPGQSA-N |
SMILES |
CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Teinemine; Deacetylmuldame; Deacetylmuldamine; Muldamine |
Origin of Product |
United States |
Historical and Foundational Research on Teinemine
Chronology of Teinemine's Discovery and Initial Reports
This compound was first reported as a constituent of Veratrum grandiflorum, with its isolation noted in 1977. niscpr.res.innih.gov Subsequent research identified this compound in other plant sources. It was isolated from the bulbs of Lilium candidum, commonly known as the Madonna lily, in 1996. wikipedia.org Earlier findings had already indicated the presence of this compound, along with the related alkaloid etioline, in several species belonging to the Solanum and Veratrum genera. wikipedia.orgwikipedia.org Another report in 2001 also detailed the isolation of etioline from L. candidum bulbs, reinforcing the co-occurrence of these epiminocholestane-type steroidal alkaloids in the species. wikipedia.orgwikipedia.org
Here is a chronological overview of key isolation reports for this compound:
| Year | Source Plant | Key Finding |
| 1977 | Veratrum grandiflorum | Isolation and identification reported. niscpr.res.innih.gov |
| 1996 | Lilium candidum | Isolation from bulbs reported. wikipedia.org |
Seminal Contributions to Structural Elucidation and Chemical Characterization
This compound is classified as a steroidal alkaloid, characterized by a 22,26-epiminocholestane core structure. wikipedia.org Its systematic name is (22S,25S)-22,26-epiminocholest-5-ene-3β,16α-diol. uni.lu The structural elucidation of this compound, like other complex natural products, has relied on various spectroscopic methods. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, have been crucial in determining its molecular structure and stereochemistry. nih.govscribd.commassspeclab.comcam.ac.uknih.gov Full NMR data for this compound have been documented, providing detailed insights into its atomic connectivity and spatial arrangement. nih.gov Chemical characterization involves the comprehensive analysis of a compound's physical and chemical properties, which can include aspects such as molecular weight, melting point, density, and reactivity. guidetopharmacology.orgnih.govlipidmaps.orgnih.gov
Key chemical characteristics and structural information for this compound include:
| Property | Value |
| Molecular Formula | C₂₇H₄₅NO₂ nih.gov |
| Molecular Weight | 415.7 g/mol (Computed) nih.gov |
| Chemical Class | Steroidal alkaloid, Epiminocholestane-type wikipedia.orgnih.govnih.gov |
| Systematic Name | (22S,25S)-22,26-epiminocholest-5-ene-3β,16α-diol uni.lu |
Evolution of Research Approaches: From Isolation to Biosynthesis and Synthesis
Early research on this compound primarily focused on its isolation from natural plant sources using techniques such as extraction and chromatography. wikipedia.org These initial efforts were essential for obtaining sufficient quantities of the compound for structural studies.
The understanding of this compound's biological context evolved with investigations into its biosynthesis. This compound has been recognized as a precursor in the biosynthetic pathways of other steroidal alkaloids found in Solanum species, such as tomatidine (B1681339) and solanidine (B192412). wikidata.org The biosynthesis of steroidal alkaloids in plants generally proceeds from cholesterol. nih.gov Studies suggest a potential biosynthetic route where verazine (B227647) undergoes 16α-hydroxylation to form etioline, which is then reduced to yield this compound. thegoodscentscompany.com Research has also explored the genes and enzymes involved in these biosynthetic conversions in plants like Veratrum. thegoodscentscompany.com
In addition to isolation and biosynthetic studies, efforts have been directed towards the chemical synthesis of this compound. Partial synthesis of this compound and related alkaloids like etioline and isothis compound (B12661132) from more abundant spirosolane (B1244043) alkaloids has been reported. uni.luwikipedia.orgfishersci.se Notably, a partial synthesis of this compound, 22-isothis compound, etioline, and 25-isoetioline from spirosolane alkaloids was described in 1991 by Ripperger and Schreiber. uni.lufishersci.seacs.orglookchem.com This work demonstrates the feasibility of chemically accessing this compound and its analogs from readily available steroidal precursors.
| Research Approach | Description | Key Contributions |
| Isolation | Extraction and purification from plant sources (Veratrum, Lilium). niscpr.res.inwikipedia.orgwikipedia.org | Provided material for structural and chemical studies. wikipedia.org |
| Biosynthesis | Investigation of metabolic pathways in plants. nih.govwikidata.orgthegoodscentscompany.com | Identified this compound as a precursor to alkaloids like tomatidine and solanidine. wikidata.org |
| Synthesis | Chemical routes to produce this compound and its analogs. uni.luwikipedia.orgfishersci.se | Developed partial synthesis methods from spirosolane alkaloids. uni.lufishersci.se |
Isolation and Purification Methodologies for Teinemine from Natural Sources
Strategies for Extraction from Botanical Matrices (e.g., Veratrum, Solanum, Lilium species)
Extraction is the initial process used to separate teinemine from the complex mixture of compounds present in botanical sources. ijresm.com this compound has been identified in Solanum pseudocapsicum and Solanum capsicastrum. nih.gov It has also been isolated from the bulbs of Lilium candidum, where it was found alongside etioline. scispace.com These compounds were previously known to occur in several Solanum and Veratrum species. scispace.com
General strategies for the extraction of natural products from plant materials involve the use of solvents. ijresm.com The choice of solvent is crucial and depends on the polarity and chemical properties of the target compound. For steroidal alkaloids like this compound, common extraction methods for glycoalkaloids from Solanum species include using solvents such as ethanol (B145695) or methanol. researchgate.net Extraction can be performed via maturation, reflux, alkalinisation after acidic hydrolysis, or ammonium (B1175870) hydroxide (B78521) precipitation. researchgate.net Methanol is often considered an efficient extraction solvent for glycoalkaloids. researchgate.net
While specific detailed protocols for this compound extraction from Veratrum, Solanum, or Lilium species were not extensively detailed in the search results, the general principles for steroidal alkaloid extraction from these genera would likely apply. This typically involves:
Collection and preparation of the plant material (e.g., bulbs, leaves, stems).
Drying and grinding the plant material to increase the surface area for extraction.
Extraction using an appropriate solvent or a series of solvents to selectively dissolve the target compounds.
Separation of the liquid extract from the solid plant residue.
For instance, in the isolation of etioline and this compound from Lilium candidum bulbs, the isolation procedure in one study was performed over several weeks under acidic conditions, although it was noted that these conditions might lead to glycosidic cleavage. scispace.com
Advanced Chromatographic Techniques for this compound Purification (e.g., preparative HPLC, column chromatography)
Following extraction, chromatographic techniques are essential for purifying this compound from other co-extracted compounds. ijresm.com Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. teledynelabs.com
Column chromatography is a widely used technique for the purification of natural products, including steroidal glycoalkaloids. researchgate.net Adsorbents such as alumina (B75360) or silica (B1680970) are commonly employed as stationary phases in column chromatography for the separation and purification of glycoalkaloids. researchgate.net
Preparative High-Performance Liquid Chromatography (HPLC) is an advanced chromatographic technique used to isolate and purify target compounds from complex mixtures on a larger scale than analytical HPLC. teledynelabs.comphenomenex.comthermofisher.com The primary goal of preparative chromatography is to obtain a sufficient quantity and purity of the desired compound for further use. phenomenex.com This involves scaling up analytical separation methods to larger columns with greater load capacity. phenomenex.com Preparative LC columns typically have internal diameters of 20 mm or greater and can handle flow rates of 10-200 mL/min. phenomenex.com
While specific examples of preparative HPLC or detailed column chromatography parameters for this compound purification were not explicitly found, these techniques are standard in the purification of steroidal alkaloids from plant extracts. researchgate.net The choice of stationary and mobile phases in HPLC depends on the chemical properties of this compound, such as its polarity. Reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase (often water mixed with an organic solvent like acetonitrile (B52724) or methanol), is a common method for purifying organic compounds. polypeptide.com
Other chromatographic methods mentioned in the context of glycoalkaloid purification from Solanum species include droplet counter current chromatography (DCCC) or fast centrifugal partition chromatography (FCPC). researchgate.net
Modern Dereplication Strategies in Natural Product Chemistry for Rapid Identification
Dereplication is a crucial strategy in modern natural product discovery aimed at rapidly identifying known compounds within crude extracts or fractions. nih.govnih.gov This process helps researchers avoid re-isolating previously described compounds, allowing them to focus efforts on novel structures. nih.gov
Modern dereplication workflows integrate various analytical techniques and databases to achieve rapid identification. nih.gov Key elements of dereplication include:
Biological Taxonomy: Knowledge of the source organism's taxonomy can provide clues about the likely classes of compounds present, as related species often share similar metabolic pathways and produce similar secondary metabolites. nih.gov this compound's occurrence in Veratrum, Solanum, and Lilium species highlights this taxonomic relationship. nih.govscispace.com
Spectroscopic Data Analysis: Analytical techniques such as UV-Vis, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provide characteristic fingerprints of the compounds in a mixture. nih.gov
Database Matching: Spectroscopic data obtained from the sample are compared against large databases containing structural and spectroscopic information of known natural products. nih.govnih.gov Matching the experimental data to entries in these databases allows for the rapid identification of known compounds. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are powerful tools for dereplication, combining the separation power of chromatography with the identification capabilities of mass spectrometry. mdpi.com This hyphenated technique allows for the separation of components in a complex extract and provides molecular weight and fragmentation information, which can be used to search against databases. nih.govmdpi.com
While specific dereplication studies focused solely on this compound were not detailed, the general principles of modern dereplication, involving the combined use of chromatographic separation, spectroscopic analysis (MS, NMR), and database searching, would be applied for its rapid identification in a natural extract. nih.gov The availability of databases containing information on known steroidal alkaloids from Veratrum, Solanum, and Lilium species would be particularly valuable in the dereplication of this compound. nih.gov
Advanced Structural Elucidation and Stereochemical Assignment of Teinemine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Analysis
NMR spectroscopy is a cornerstone technique in organic structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms in a molecule nih.govcapes.gov.br. For teinemine, both one-dimensional and two-dimensional NMR experiments are crucial for a comprehensive structural analysis.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Spectral Interpretation
¹H NMR spectroscopy provides information on the types of protons present, their chemical environments, and their coupling interactions, which helps in determining the connectivity of adjacent hydrogen-bearing carbons nih.govcapes.gov.br. The chemical shifts, multiplicities, and integration of signals in the ¹H NMR spectrum of this compound are interpreted to assign protons to specific positions within the steroidal alkaloid framework and the attached piperidine (B6355638) ring.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule tandfonline.com. The chemical shifts of the carbon signals in the ¹³C NMR spectrum of this compound are indicative of the hybridization state and electronic environment of each carbon atom, aiding in the identification of different types of carbons (e.g., methyl, methylene, methine, quaternary carbons, and carbons bearing oxygen or nitrogen) tandfonline.com. Analysis of the ¹³C NMR spectrum, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, helps in classifying the carbon signals based on the number of attached protons.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
Two-dimensional (2D) NMR techniques are essential for establishing correlations between nuclei and mapping the molecular structure capes.gov.br.
Correlation Spectroscopy (COSY): COSY experiments reveal correlations between protons that are coupled to each other through one or more bonds capes.gov.br. This helps in establishing direct or vicinal connectivity between proton-bearing carbon atoms and tracing spin systems within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate protons with the carbons to which they are directly attached capes.gov.br. This provides assignments for carbon signals based on known proton assignments and vice versa, and helps in determining the number of hydrogens on each carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds ird.fr. This is particularly useful for establishing connectivity across quaternary carbons and for linking different parts of the molecule, such as the steroidal core and the piperidine ring ird.fr.
Detailed NMR data for this compound, including ¹H and ¹³C NMR assignments and key 2D NMR correlations, are typically presented in research articles focusing on its isolation and structural characterization nih.govcapes.gov.br.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which is crucial for determining the elemental composition of this compound tandfonline.comcapes.gov.brepa.govnih.gov. The accurate mass measurement allows for the calculation of possible molecular formulas, significantly narrowing down the structural possibilities tandfonline.comcapes.gov.br. Fragmentation analysis in mass spectrometry, often performed using techniques like electron ionization (EI) or electrospray ionization (ESI), provides information about the substructures within the molecule ird.frscispace.comethernet.edu.et. The fragmentation pattern of this compound, observed as a series of characteristic fragment ions, arises from the cleavage of specific bonds within the steroidal and piperidine ring systems ird.fr. Analysis of these fragmentation pathways helps in confirming the presence of key functional groups and structural motifs, and provides supportive evidence for the proposed structure ird.fr.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of specific bonds vdoc.pubphotonics.compsu.edu. The IR spectrum of this compound would show characteristic absorption bands corresponding to functional groups such as hydroxyl (-OH) groups, C-H stretching and bending vibrations, C-N stretching vibrations in the piperidine ring, and potentially C=C stretching vibrations if unsaturation is present vdoc.pubpsu.edu. The presence and position of these bands provide valuable information about the types of bonds and functional groups within the molecule.
Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to detect the presence of chromophores, which are functional groups that absorb UV or visible light photonics.comresearchgate.netmdpi.com. For this compound, a saturated steroidal alkaloid with a piperidine ring and hydroxyl groups, significant absorption in the UV-Vis region would likely be absent or minimal unless conjugated systems or other chromophores are present photonics.commdpi.com. UV-Vis spectroscopy can still be useful in checking for the purity of the isolated compound and confirming the absence of conjugated impurities.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination
Chiroptical spectroscopy, such as Circular Dichroism (CD), is a powerful technique for determining the absolute configuration of chiral molecules wdh.ac.idjst.go.jpnih.govnih.gov. This compound, being a complex steroidal alkaloid with multiple chiral centers, exhibits optical activity. The CD spectrum of this compound, which measures the differential absorption of left and right circularly polarized light, provides information about the chirality and conformation of the molecule wdh.ac.idnih.govnih.gov. By comparing the experimental CD spectrum with calculated spectra for possible stereoisomers or with the CD spectra of structurally related compounds with known absolute configurations, the absolute stereochemistry of this compound can be assigned jst.go.jp.
X-ray Crystallography for Single-Crystal Structural Analysis (If Applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional structure and absolute configuration of a crystalline compound at atomic resolution libretexts.orgnih.gov. If this compound can be obtained in a crystalline form suitable for X-ray diffraction, this technique can provide unambiguous information about bond lengths, bond angles, torsion angles, and the spatial arrangement of all atoms in the molecule, including the absolute configuration of all chiral centers libretexts.orgnih.gov. The diffraction pattern obtained from a single crystal is analyzed to generate an electron density map, from which the structure is built and refined libretexts.orgnih.gov. While X-ray crystallography provides highly accurate structural information, its applicability is dependent on the ability to obtain suitable single crystals libretexts.org. Information regarding the successful crystallization and X-ray crystallographic analysis of this compound would be reported in relevant scientific literature if performed.
Chemical Synthesis and Analog Generation of Teinemine
Comprehensive Retrosynthetic Analysis of the Teinemine Steroidal Alkaloid Scaffold
Retrosynthetic analysis is a crucial technique in planning the synthesis of complex organic molecules like this compound. wikipedia.org It involves working backward from the target molecule to simpler, readily available starting materials by breaking chemical bonds using a series of transforms (the reverse of synthetic reactions). wikipedia.org
For the this compound scaffold, a retrosynthetic analysis would likely consider disconnections that simplify the steroidal core and the epimino side chain. Potential disconnections could involve:
Breaking the C-N bonds in the epimino ring to reveal a steroid precursor with appropriate functional groups (e.g., carbonyls or amines) at the C-22 and C-26 positions.
Disconnecting bonds within the steroidal ring system to access simpler cyclic or acyclic precursors.
Analyzing the introduction of the hydroxyl groups at C-3 and C-16, considering methods for stereoselective oxidation or reduction.
A key aspect of the retrosynthetic analysis for this compound is the presence of the 16α-hydroxyl group and the (22S,25S) configuration of the epimino ring. researchgate.net This necessitates synthetic strategies that can precisely control the stereochemistry at these positions. The retrosynthesis would guide the choice of starting materials and the sequence of reactions, aiming for convergent routes that assemble the complex structure efficiently.
Partial Synthesis Approaches from Readily Available Steroid Precursors
Partial synthesis, starting from more readily available steroid precursors, has been a successful approach for obtaining this compound and its isomers. researchgate.netresearchgate.net This strategy leverages existing steroidal scaffolds, reducing the number of steps required compared to a total synthesis.
Research has shown that abundant spirosolane (B1244043) alkaloids like tomatidine (B1681339) and solasodine (B1681914) can serve as starting materials for the partial synthesis of this compound and its isomers, such as 22-isothis compound, etioline, and 25-isoetioline. researchgate.netresearchgate.net These precursors already possess the core steroidal structure and the nitrogen atom in the spirosolane ring system.
A crucial stage in these partial syntheses involves the conversion of the spirosolane skeleton into the 22,26-epiminocholestane framework of this compound. researchgate.net This typically involves opening the spirosolane ring and then re-cyclizing to form the epimino ring with the desired stereochemistry. For example, the synthesis of this compound (with (22S,25S) configuration) and 22-isothis compound (with (22R,25S) configuration) has been achieved from tomatid-5-en-3β-ol, while solasodine has been used to synthesize other isomers. researchgate.net Key intermediates in these syntheses include N-protected 22,26-epimino-3β-hydroxycholest-5-en-16-ones with specific stereochemistry at C-22 and C-25, which are then reduced to the corresponding 16α-hydroxy compounds like this compound. researchgate.net
Table 1: Partial Synthesis of this compound and Isomers from Spirosolane Alkaloids
| Starting Material | Product(s) Synthesized | Key Intermediate(s) |
| Tomatid-5-en-3β-ol | This compound (22S,25S), 22-Isothis compound (22R,25S) | N-protected (22S,25S)- and (22R,25S)-22,26-epimino-3β-hydroxycholest-5-en-16-ones |
| Solasodine | Etioline (25S), 25-Isoetioline (25R) | N-protected (22S,25R)-22,26-epimino-3β-hydroxycholest-5-en-16-one |
The reduction of the 16-keto group in these intermediates to the 16α-hydroxyl group is another critical step requiring careful control to achieve the correct stereochemistry. researchgate.net
Stereoselective and Enantioselective Methodologies in this compound Synthesis
Stereoselective and enantioselective methodologies are paramount in the synthesis of this compound due to the presence of multiple chiral centers and the requirement for specific stereoisomers. nih.govyoutube.com this compound itself has a defined (22S,25S) configuration, and its biological activity is likely dependent on this specific stereochemistry. researchgate.net
In the partial synthesis approaches from spirosolane precursors, controlling the stereochemistry during the ring opening and re-cyclization steps is essential for obtaining the desired 22S configuration and the correct configuration at C-25. researchgate.net The reduction of the 16-keto group to the 16α-alcohol also requires a stereoselective method to favor the formation of the α-epimer. researchgate.net
While the searches did not provide specific details on enantioselective total synthesis of this compound, the concept of enantioselective synthesis is crucial for producing a single enantiomer of a chiral compound. nih.govnih.govyoutube.com This can be achieved using chiral catalysts, chiral auxiliaries, or by starting from a naturally occurring chiral pool material with the desired absolute configuration. Given that this compound is a naturally occurring compound with a specific absolute configuration, an enantioselective synthesis would aim to replicate this natural stereochemistry.
Research on the biosynthesis of steroidal glycoalkaloids, including intermediates like this compound, suggests that enzymatic processes play a role in establishing the stereochemistry at certain positions. vt.edutum.de While not a synthetic method in the traditional chemical sense, understanding the biosynthetic pathways can sometimes inspire biomimetic synthetic strategies that inherently control stereochemistry.
Design and Chemical Synthesis of Structural Analogs and Derivatives of this compound
The design and synthesis of structural analogs and derivatives of this compound are valuable for exploring structure-activity relationships and potentially developing compounds with modified or enhanced biological properties. frontiersin.org Analogs can be designed to probe the importance of specific functional groups or structural features for interaction with biological targets.
Chemical synthesis allows for the systematic modification of the this compound structure. This could involve:
Modifications to the hydroxyl groups (e.g., esterification, glycosylation).
Alterations to the epimino ring (e.g., N-alkylation, oxidation of the nitrogen).
Changes to the steroidal core (e.g., saturation or introduction of double bonds, modifications to other ring substituents).
Synthesis of isomers with different stereochemistry at C-16, C-22, or C-25, such as those already synthesized during partial synthesis efforts (e.g., 22-isothis compound, etioline, 25-isoetioline). researchgate.netresearchgate.net
The synthesis of these analogs would utilize many of the same synthetic methodologies developed for this compound itself, adapted to introduce the desired structural changes. Partial synthesis from modified steroid precursors or late-stage functionalization of this compound or its intermediates are common strategies for analog generation. The study of these analogs provides insights into how structural variations influence the physical, chemical, and biological properties of the this compound scaffold. frontiersin.org
Biosynthetic Pathways and Enzymology of Teinemine
Elucidation of Precursor Incorporation and Intermediates in Teinemine Biosynthesis
The biosynthesis of steroidal alkaloids, including this compound, begins with the mevalonic acid pathway, which produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). vt.edunih.gov These C5 units are the fundamental building blocks of terpenoids, including the precursors for steroidal glycoalkaloids. nih.gov The condensation of these isoprene (B109036) units leads to the formation of farnesyl pyrophosphate (C15), and the subsequent tail-to-tail condensation of two farnesyl pyrophosphate molecules yields the C30 compound squalene (B77637). nih.gov Squalene is then converted through multiple intermediates, such as 2,3-oxidosqualene, lanosterol, and cycloartenol (B190886), into C27 precursor compounds like cholesterol. nih.govnih.govichbindannmalimgarten.de
At a later stage in the biosynthesis, C27 precursors undergo hydroxylation at specific positions, including C-16, C-22, and C-26, resulting in the formation of aldehyde intermediates. nih.gov While the exact sequence and intermediates leading directly to this compound can vary depending on the plant species, studies in Solanum and Veratrum species have identified key molecules involved. nih.govvt.edujst.go.jp For instance, verazine (B227647) is suggested to undergo 16α-hydroxylation to form etioline, which is then reduced to form this compound. nih.govvt.edu Alternatively, dormantinone is converted to verazine in an acetylation step, followed by ring closure to form etioline and this compound, as well as solanidine (B192412), solasodine (B1681914), or tomatidine (B1681339). vt.edu
The amino acid arginine has been suggested as the nitrogen source for solanidine biosynthesis, a downstream product of this compound, in this pathway. jst.go.jp Feeding experiments with 15N-L-arginine and [4-14C]-cholesterol showed higher incorporation of 15N into solanidine compared to feeding with 15N-NH4Cl, supporting this suggestion. jst.go.jp
Identification and Characterization of Key Biosynthetic Enzymes (e.g., Hydrogenase involved in conversion)
The conversion of intermediates into this compound and its subsequent transformation into other steroidal alkaloids is mediated by specific enzymes. A key enzymatic step involves the conversion of this compound to other steroidal alkaloids like tomatidine and solanidine. researchgate.netresearchgate.nettandfonline.com This conversion is facilitated by a hydrogenase enzyme. researchgate.netresearchgate.nettandfonline.com In Solanum brevidens, this compound is converted to tomatidine by a hydrogenase, while in Solanum tuberosum, it is converted to solanidine by a hydrogenase. researchgate.netresearchgate.net The involvement of a hydrogenase-encoded enzyme in the conversion of solanidine to demissidine (B192416) by a member of the genus Solanum has also been suggested. tandfonline.com
While the search results mention hydrogenases in the context of this compound conversion and also discuss the biosynthesis of hydrogenases themselves (particularly [FeFe] and [NiFe] hydrogenases which are involved in hydrogen metabolism) rsc.orgnih.govnih.govenergy.govtaylorandfrancis.com, the specific characterization details (like gene sequences or detailed enzymatic mechanisms beyond their role in reduction) of the hydrogenase directly involved in this compound conversion are not extensively detailed in the provided snippets. However, the role of enzymes like cytochrome P450 monooxygenases (CYP450s) and glycosyltransferases (GTs) is highlighted in the broader context of converting cholesterol to steroidal alkaloids and the subsequent glycosylation of the aglycones. nih.gov CYP450 enzymes are known to play a key role in the diversification and functional modification of sterol skeletons. nih.gov
Genetic Basis of this compound Biosynthesis: Gene Identification and Expression
The biosynthesis of this compound and related steroidal alkaloids is under genetic control. While specific genes directly responsible for every step leading to this compound have not been fully elucidated in the provided information, the genetic basis of steroidal alkaloid biosynthesis has been investigated in Solanum species. nih.govvt.edu Genes encoding enzymes involved in the earlier stages of steroidal alkaloid biosynthesis, such as those in the mevalonate (B85504) pathway (e.g., HMGS, HMGR, MK, PMK, MVD, and SQE) and the conversion of cycloartenol to cholesterol (e.g., CAS, CPI, and CYP51), have been identified and their expression patterns studied. nih.gov
Studies in Solanum chacoense have examined the expression levels of isoprenoid (e.g., hmgr and squalene synthase) and SGA biosynthetic genes (e.g., sgt1 and sgt2). vt.edu Plant organs with high biosynthetic activity for SGA production also showed high levels of transcripts coding for genes of isoprenoid biosynthesis. vt.edu The cloning and characterization of squalene synthase, an enzyme involved in an early committed step in the pathway, has also been reported in S. chacoense. vt.edu
While the genes specifically encoding the enzymes that catalyze the late-stage conversions leading directly to this compound are not explicitly named in the search results, the evidence suggests that the entire pathway, including the steps involving this compound, is genetically encoded and regulated. nih.govvt.edu
Regulatory Mechanisms Governing this compound Production in Plant Systems
The production of this compound, as part of the steroidal glycoalkaloid pathway, is subject to regulatory mechanisms in plants. The production of secondary metabolites, including SGAs, is often low (less than 1% dry weight) and highly dependent on the physiological and developmental stage of the plant. researchgate.netresearchgate.net Interactions between plants and their environment, such as herbivores or pathogens, can also drive the production and accumulation of these compounds. researchgate.net
Gene expression regulation plays a crucial role in controlling metabolic pathways. minia.edu.egbioninja.com.auwikipedia.orglibretexts.org This regulation can occur at various levels, including transcriptional initiation, RNA processing, and post-translational modification of proteins. wikipedia.org Transcription factors and regulatory proteins bind to DNA sequences (control elements) to increase or decrease the rate of transcription. bioninja.com.au Chemical signals within the cell can also trigger changes in the levels of regulatory proteins or transcription factors in response to stimuli, allowing gene expression to change in response to altered conditions. bioninja.com.au Epigenetic mechanisms, such as DNA methylation, also influence gene expression by altering DNA or histone modifications, affecting protein binding and transcription efficiency. wikipedia.orgbiomodal.com
In the context of SGAs, studies in Solanum chacoense suggest that squalene synthase might be a key regulatory enzyme due to catalyzing an irreversible step in the mevalonic acid pathway. vt.edu However, the specific regulatory mechanisms controlling squalene synthase activity are not fully understood. vt.edu The accumulation of SGAs has been shown to be qualitatively and quantitatively tissue- and age-dependent. vt.edu Regenerative tissues like axillary shoots, flowers, and floral buds showed higher levels of SGAs compared to roots, stems, and tubers. vt.edu This tissue-specific and developmental regulation suggests complex control mechanisms are in place for SGA biosynthesis, likely impacting this compound production as an intermediate.
Applications of Combinatorial Biosynthesis for Diversifying this compound Structure
Combinatorial biosynthesis, also referred to as combinatorial biochemistry, is a set of methods used to create novel enzyme-substrate combinations in vivo to produce new, natural product-derived compounds. researchgate.netresearchgate.net This approach holds potential for diversifying the structure of this compound and related steroidal alkaloids. researchgate.netresearchgate.netresearchgate.net
The principle of combinatorial biosynthesis is based on the fact that different plants, even if related, synthesize structurally similar but diverse molecules. researchgate.net By introducing genes involved in the biosynthesis of a compound from one plant into another plant that synthesizes related molecules, it is hoped to generate new chemical structures not previously found in nature. researchgate.netresearchgate.net
Experimental data support the feasibility of this approach in plants. researchgate.netresearchgate.net Somatic hybrids between related plant species have been reported to synthesize new secondary metabolites. researchgate.net A notable example involves somatic hybrids between Solanum brevidens and Solanum tuberosum. researchgate.netresearchgate.netresearchgate.netrsc.org Both parental species produce the glycoalkaloid precursor this compound. researchgate.netresearchgate.netresearchgate.netrsc.org S. brevidens converts this compound to tomatidine, while S. tuberosum converts it to solanidine via a hydrogenase. researchgate.netresearchgate.net The hybrid produced both tomatidine and solanidine, but also significant quantities of a novel glycoalkaloid called demissidine, which was not detected in either parent. researchgate.netresearchgate.netrsc.org This demonstrates how combining genetic material and enzymatic machinery from different species can lead to the biosynthesis of novel compounds derived from common intermediates like this compound. researchgate.netresearchgate.netresearchgate.net
Combinatorial biosynthesis allows for the exploration of the enzymatic promiscuity and substrate specificity of biosynthetic enzymes in new genetic contexts, offering avenues for generating structural diversity in the this compound scaffold and its downstream products. researchgate.net
Molecular Mechanisms of Teinemine S Biological Activity Non Clinical Context
In Vitro Characterization of Teinemine's Interactions with Cellular Components (e.g., specific protein targets, membrane systems)
Research into the molecular mechanisms of steroid alkaloids often involves investigating their interactions with cellular components. For related steroidal alkaloids, interactions with cellular membranes have been proposed as a mechanism for their biological activities, such as antifungal properties. scispace.com These compounds, due to their amphipathic nature, can disrupt cell membranes in vitro and in vivo. scispace.com Additionally, some steroidal alkaloids have been shown to inhibit enzymes like DNA topoisomerase II or cause DNA damage in in vitro assays. researchgate.net
Specific in vitro characterization studies detailing this compound's direct binding to or interaction with particular protein targets or its precise effects on membrane systems are not extensively documented in the provided search results. While its structural similarity to other bioactive steroid alkaloids suggests potential for such interactions, experimental data specifically for this compound in these areas is limited.
Investigations into this compound's Modulation of Biochemical Pathways (e.g., metabolic cycles, signaling cascades)
This compound is recognized as an intermediate in the biosynthesis of other steroidal alkaloids. A hypothetical pathway suggests its conversion to tomatidine (B1681339) and solanidine (B192412), potentially catalyzed by a hydrogenase enzyme. researchgate.netnih.govresearchgate.net This indicates this compound's involvement in plant metabolic pathways leading to the production of these downstream compounds. researchgate.netcollaborativedrug.com
Structure-Activity Relationship (SAR) Studies to Delineate Molecular Determinants of Interaction
Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a molecule's chemical structure influence its biological activity. collaborativedrug.comug.edu.gegardp.orgwikipedia.orgicr.ac.uk By analyzing the relationship between structural features and observed biological effects, researchers can identify the molecular determinants crucial for interaction with biological targets. ug.edu.gegardp.orgwikipedia.org This process often involves synthesizing a series of related compounds with systematic structural variations and evaluating their respective activities. ug.edu.gewikipedia.org
While SAR studies have been conducted for various classes of compounds to optimize biological activity collaborativedrug.comgardp.org, specific detailed SAR studies focused on this compound to delineate the molecular determinants of its potential interactions or activities are not extensively reported in the provided search results. Such studies would typically involve analyzing the effects of modifying different parts of the this compound structure on its biological properties.
Development and Application of this compound-Derived Chemical Probes for Research (e.g., affinity probes)
Chemical probes are valuable tools in biological research used to investigate the function of specific protein targets and to dissect biochemical pathways. icr.ac.ukmdpi.comnih.govnih.gov These are typically well-characterized small molecules designed to interact selectively with a particular biological target. icr.ac.uknih.gov Affinity probes, a type of chemical probe, are used to identify and isolate interacting cellular components.
The development and application of chemical probes derived specifically from this compound for research purposes, such as affinity probes to identify its binding partners or tools to perturb specific pathways it might influence, are not described in the provided literature. While the concept of chemical probes is well-established and applied to various biological targets mdpi.comnih.govnih.govhybrigenics-services.com, there is no readily available information on the creation or use of this compound-specific probes.
Analytical Methodologies for Research Scale Quantification and Detection of Teinemine
Gas Chromatography (GC) Based Analytical Protocols (e.g., GC-FID, GC-ECD)
Gas Chromatography (GC) techniques, often coupled with Flame Ionization Detectors (FID) or Electron Capture Detectors (ECD), are valuable for the analysis of volatile and semi-volatile compounds. For the analysis of less volatile compounds like steroidal alkaloids, derivatization is often required to make them amenable to GC analysis. ichbindannmalimgarten.detea-science.com GC-FID is a general detection method for organic compounds, while GC-ECD is more sensitive to electron-capturing species. While the search results mention GC analysis in the context of steroidal compounds and alkaloids, specific applications for Teinemine using only GC-FID or GC-ECD are not detailed. univ-lorraine.frichbindannmalimgarten.de GC methods often require conversion of glycosides to aglycones or other forms before analysis. ichbindannmalimgarten.de
Hyphenated Mass Spectrometry Techniques for Trace Analysis (e.g., LC-MS/MS, GC-MS)
Hyphenated mass spectrometry techniques, combining the separation power of chromatography with the sensitive and selective detection of mass spectrometry, are essential for trace analysis of complex samples. LC-MS/MS and GC-MS are powerful tools for the identification and quantification of this compound. GC-MS is used to separate and characterize volatile and semi-volatile components, even at trace amounts. measurlabs.comfilab.fr It is applicable to samples in liquid, gaseous, or solid states and is particularly suited for non-polar volatile compounds, although derivatization can extend its applicability to more polar substances. filab.frsigmaaldrich.com LC-MS/MS is widely used for the rapid and sensitive quantification of various compounds in complex biological matrices. nih.govsciex.comeurl-pesticides.eunih.goveurl-pesticides.eu These techniques offer high sensitivity and selectivity by monitoring specific mass-to-charge ratios of the parent and fragment ions. nih.gov GC-MS analysis has been used in studies involving the biosynthesis of steroidal alkaloids, including pathways where this compound is a precursor. researchgate.net
Immunochemical Assays for this compound and Related Glycoalkaloids (e.g., ELISA)
Immunochemical assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a sensitive and high-throughput approach for the detection and quantification of specific compounds. These assays utilize the specific binding between an antibody and its antigen (the target compound). ELISAs have been developed for the analysis of potato glycoalkaloids, demonstrating their potential for quantifying related steroidal alkaloids. ichbindannmalimgarten.decollectionscanada.gc.ca While the search results mention ELISAs for other compounds and general glycoalkaloids, a specific ELISA protocol for this compound was not found. ichbindannmalimgarten.decollectionscanada.gc.caelkbiotech.comnih.govmybiosource.commybiosource.com The development of an ELISA for this compound would require the production of specific antibodies against the compound. collectionscanada.gc.ca
Advanced Spectroscopic Methods for In Situ Analysis in Biological Systems
Advanced spectroscopic methods can provide valuable information about the composition, structure, and dynamics of biological systems, potentially allowing for the in situ analysis of compounds like this compound. Techniques such as UV-Vis, IR, Raman, and NMR spectroscopy are used in various biological studies. azolifesciences.comtechnologynetworks.com Infrared and Raman spectroscopy, for example, can identify characteristic vibrational features of molecules. technologynetworks.com While these methods are powerful for analyzing biomolecules and monitoring biological processes, specific applications for the direct in situ analysis of this compound in biological systems at research scale were not detailed in the provided search results. azolifesciences.comtechnologynetworks.comspectroscopyeurope.comnih.govnih.gov However, spectroscopy plays a pivotal role in bio-monitoring and can provide detailed information about molecules within their biological environment. azolifesciences.comspectroscopyeurope.com
Theoretical and Computational Chemistry of Teinemine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT), are computational quantum mechanical modeling methods used to investigate the electronic structure of many-body systems, including molecules. nih.govwisc.edu DFT allows for the determination of properties of a many-electron system using functionals of the spatially dependent electron density. nih.gov These methods are valuable for understanding chemical bonding, spectroscopy, and chemical reactions. mdpi.com DFT is among the most popular and versatile methods in computational chemistry due to its balance of accuracy and computational cost compared to traditional methods. nih.gov Quantum chemical methods can be used to study the structure, spectroscopy, and reactivity of molecules. nih.govmdpi.com They can provide insights into electronic structure, which is fundamental to predicting how a molecule will behave in chemical reactions. mdpi.commdpi.com Reactivity descriptors derived from DFT can be used to predict the relative stability and reactive sites of molecules. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecular systems over time. mdpi.comnih.govresearchgate.net This technique simulates the interactions between atoms and molecules, allowing researchers to observe conformational changes and analyze interactions, such as those between a ligand and a target protein. mdpi.comnih.govresearchgate.net MD simulations can provide insights into the structural flexibility of molecules and their targets, which is crucial for understanding binding events. mdpi.comnih.gov They can be used to explore conformational landscapes and study the dynamics of protein-ligand complexes. researchgate.netnih.gov While often used in the context of drug discovery to evaluate binding energetics and kinetics, MD simulations are broadly applicable to understanding the dynamic nature of various molecular systems. mdpi.comnih.govfrontiersin.org
In Silico Modeling of Biosynthetic Enzyme Mechanisms and Substrate Specificity
In silico modeling, including computational approaches, plays a role in understanding enzyme mechanisms and predicting substrate specificity. europa.eunih.govmit.edu These methods can involve modeling the structure of enzymes and their interactions with potential substrates. europa.eunih.gov Computational techniques, such as molecular docking and dynamics simulations, can be used to study how substrates bind to enzyme active sites and to characterize the molecular mechanisms of enzyme action. europa.eunih.gov Predicting enzyme-substrate specificity is an important goal, and in silico methods can help identify potential substrates and understand the factors that govern specificity. nih.govmit.edubiorxiv.org Machine learning models, trained on sequence and structural data, are also being explored to predict enzyme-substrate interactions and specificity. mit.edubiorxiv.orgmdpi.com
Chemoinformatics Approaches for Screening and Identifying Teinemine Analogs
Chemoinformatics involves the use of computational and informational techniques to address problems in chemistry. ncsu.edunih.gov Chemoinformatics approaches are widely used for screening and identifying compounds with desired properties from large chemical libraries. ncsu.edunih.govnih.gov Virtual screening, a key application of chemoinformatics, can be based on the structure of a known ligand or a target protein to identify potential candidates. ncsu.edunih.govchemrxiv.org Techniques such as structural similarity searching and quantitative structure-activity relationships (QSAR) modeling are part of chemoinformatics workflows used for screening. ncsu.edu These methods can be applied to explore chemical space and identify analogs of a given compound, such as this compound, that may possess similar or improved characteristics. ncsu.educhemrxiv.org Chemoinformatics plays a crucial role in managing and analyzing chemical data to prioritize promising candidates for further investigation. nih.govnih.gov
Future Directions and Emerging Research Avenues for Teinemine
Exploration of Undiscovered Biosynthetic Pathways and Enzymes
While the general outline of steroidal alkaloid biosynthesis involving teinemine is known, the specific enzymatic steps and regulatory mechanisms governing this compound production and its conversion to downstream products are not fully understood. nih.gov Current research indicates that cholesterol serves as a precursor, with cytochrome P450 monooxygenases (CYP450s) and glycosyltransferases playing crucial roles in the pathway. nih.gov However, many of the enzymes involved in the later stages, including those directly catalyzing the formation and transformation of this compound, remain to be identified and characterized. Future research should focus on:
Identifying novel enzymes: Utilizing advanced genomic, transcriptomic, and proteomic techniques to pinpoint candidate genes and proteins involved in this compound biosynthesis. nih.govresearchgate.net This could involve comparative studies between this compound-producing and non-producing plant tissues or species. nih.govvt.edu
Characterizing enzyme function: Expressing and biochemically characterizing identified enzymes to understand their substrate specificity, reaction mechanisms, and kinetic properties.
Mapping regulatory networks: Investigating the transcription factors and signaling pathways that regulate the expression of biosynthetic genes, thereby controlling this compound production. nih.gov
Elucidating alternative pathways: Exploring the possibility of alternative or species-specific biosynthetic routes leading to this compound or its derivatives. nih.gov
Understanding these intricate biosynthetic details is crucial for metabolic engineering efforts aimed at controlling this compound levels or producing novel related compounds.
Rational Design and Synthesis of this compound Analogs with Tuned Properties
This compound's steroidal alkaloid structure provides a scaffold for the design and synthesis of analogs with potentially altered biological activities or improved physicochemical properties. core.ac.uk The known existence of a naturally occurring analog, muldamine (B1259567) (this compound 16-acetate), highlights the potential for structural modifications. wikipedia.org Future directions in this area include:
Structure-activity relationship (SAR) studies: Synthesizing a library of this compound analogs with targeted modifications to the steroid core, the piperidine (B6355638) ring, or the hydroxyl groups. Evaluating the biological activities of these analogs to establish clear SARs.
Targeting specific biological pathways: Designing analogs that selectively interact with specific enzymes or receptors involved in steroidal alkaloid metabolism or downstream biological effects.
Improving bioavailability and stability: Modifying the structure to enhance absorption, distribution, metabolism, and excretion (ADME) properties, as well as chemical stability.
Utilizing combinatorial approaches: Employing combinatorial chemistry and biosynthesis techniques to generate diverse sets of analogs efficiently. researchgate.netresearchgate.netwikipedia.org
The rational design and synthesis of this compound analogs could lead to the discovery of compounds with enhanced or novel bioactivities for various applications.
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) to Understand this compound Biology
A comprehensive understanding of this compound's role in biological systems requires the integration of data from multiple omics layers. mdpi.comfrontiersin.orgfrontlinegenomics.com While individual omics approaches provide valuable insights, their combined analysis can reveal complex interactions and regulatory mechanisms. frontlinegenomics.com Future research should leverage multi-omics strategies to:
Connect genotype to phenotype: Integrate genomic and transcriptomic data with metabolomic profiles to link genetic variations and gene expression patterns to this compound production and accumulation. nih.govfrontiersin.org
Identify regulatory networks: Combine transcriptomic and proteomic data to understand how protein expression levels correlate with mRNA levels and how this impacts the activity of biosynthetic enzymes. frontlinegenomics.com
Elucidate pathway flux: Integrate metabolomic data with transcriptomic and proteomic data to map the flow of metabolites through the steroidal alkaloid biosynthetic pathway and identify bottlenecks or regulatory points related to this compound.
Discover biomarkers: Utilize multi-omics data to identify molecular signatures associated with different levels of this compound or its related compounds, which could serve as biomarkers for plant health, stress responses, or specific chemotypes. frontiersin.org
Integrating multi-omics data, although presenting computational challenges, offers a holistic view of this compound biology that is not possible with single-omics approaches. mdpi.comuv.esnih.gov
Sustainable and Efficient Production Technologies for this compound and Derivatives
Current sources of this compound are primarily from plant extraction, which can be influenced by factors like plant variety, growth conditions, and harvesting methods. nih.govrsc.orgvt.edu To ensure a sustainable and efficient supply of this compound and its derivatives for research and potential applications, future efforts should focus on developing improved production technologies:
Optimizing plant cultivation: Investigating the effects of environmental factors, nutrient availability, and elicitors on this compound production in high-yielding plant species or varieties. researchgate.net
Developing in vitro production systems: Establishing efficient plant cell or tissue culture systems for the in vitro biosynthesis of this compound. researchgate.net This could offer more controlled and consistent production.
Metabolic engineering of microorganisms or plants: Genetically engineering microorganisms (e.g., yeast, bacteria) or plants to enhance this compound biosynthesis or produce specific analogs. This requires a detailed understanding of the biosynthetic pathway and the relevant enzymes. nih.gov
Developing efficient extraction and purification methods: Improving downstream processing techniques to efficiently isolate and purify this compound from complex biological matrices.
Developing sustainable and scalable production methods is essential for the broader utilization of this compound and its derivatives.
Broader Chemical Biology Applications and Tool Development Based on this compound
Chemical biology utilizes chemical tools to probe and manipulate biological systems. wikipedia.orgmpg.decsic.es Given this compound's role as a bioactive steroid alkaloid intermediate, it holds potential for the development of novel chemical biology tools and applications:
Developing fluorescent probes: Synthesizing fluorescently labeled this compound or its analogs to track its distribution, metabolism, and interactions with cellular components in vivo. mpg.de
Creating affinity probes: Designing probes based on this compound to isolate and identify proteins or other biomolecules that bind to this compound, helping to elucidate its molecular targets and mechanisms of action.
Utilizing this compound in pathway perturbation studies: Employing this compound or its analogs as tools to modulate the steroidal alkaloid biosynthetic pathway and study the downstream effects on plant physiology or interactions with other organisms.
Exploring bioorthogonal chemistry: Incorporating functional groups into this compound analogs that allow for bioorthogonal reactions in vivo, enabling targeted labeling or manipulation without interfering with native biological processes. rsc.org
Applying chemical biology approaches to this compound research can provide unprecedented insights into its biological functions and open up new avenues for its application as a research tool.
Q & A
Q1. How should researchers formulate a scientifically rigorous research question for studying Teinemine's biochemical properties?
A well-constructed research question must align with the FINERMAPS criteria: F easible, I nteresting, N ovel, E thical, R elevant, M anageable, A ctionable, P recise, and S pecific. For this compound, focus on gaps in existing literature, such as its interaction with specific enzymes or receptors. Example:
"How does this compound modulate [specific pathway] in [cell type/organism], and what are the dose-response relationships under varying pH conditions?"
Ensure the question is testable via experimental methods (e.g., in vitro assays) and grounded in prior theoretical frameworks .
Q. Q2. What methodological frameworks are appropriate for preliminary characterization of this compound?
Begin with physicochemical profiling :
- Spectroscopic analysis (NMR, FT-IR) to confirm molecular structure .
- Chromatographic purity assessments (HPLC, GC-MS) .
- Solubility and stability studies under physiological conditions (pH, temperature) .
These steps establish baseline data for advanced studies and reduce confounding variables in later stages .
Intermediate Experimental Design
Q. Q3. How can researchers design controlled experiments to assess this compound’s efficacy in vivo?
Adopt a pre-test/post-test design with a control group to isolate this compound’s effects:
Animal models : Select species with metabolic pathways relevant to this compound’s target (e.g., rodents for hepatic studies).
Dose stratification : Include low, medium, and high doses to identify therapeutic windows.
Blinding and randomization : Mitigate bias in outcome measurement .
Endpoint selection : Measure biomarkers (e.g., enzyme activity, gene expression) linked to this compound’s mechanism .
Q. Q4. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
- Non-linear regression models (e.g., Hill equation) to quantify EC₅₀/IC₅₀ values.
- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
- Power analysis to determine sample size adequacy, ensuring >80% statistical power .
Report confidence intervals and effect sizes to enhance reproducibility .
Advanced Research Challenges
Q. Q5. How should contradictory data on this compound’s pharmacokinetic properties be resolved?
Contradictions often arise from methodological variability (e.g., assay sensitivity, species differences). Address this by:
Meta-analysis : Pool data from independent studies to identify trends .
Sensitivity testing : Replicate experiments under standardized conditions (e.g., ISO guidelines).
Cross-validation : Compare results across multiple techniques (e.g., LC-MS vs. ELISA) .
Document all protocols in detail to enable third-party verification .
Q. Q6. What strategies are effective for integrating this compound into a broader theoretical framework, such as structure-activity relationships (SAR)?
Molecular docking studies : Map this compound’s binding affinity to target proteins using software like AutoDock Vina.
Comparative analysis : Contrast this compound’s SAR with analogs to identify critical functional groups .
Dynamic simulations : Use MD simulations to predict conformational changes upon binding .
Link findings to established theories (e.g., lock-and-key vs. induced-fit models) to contextualize results .
Data Interpretation and Reporting
Q. Q7. How can researchers address limitations in this compound’s bioavailability studies?
- Transparency : Explicitly state limitations (e.g., in vitro-to-in vivo extrapolation uncertainties).
- Alternative models : Use 3D cell cultures or organ-on-a-chip systems to improve physiological relevance .
- Longitudinal studies : Track bioavailability over extended periods to assess accumulation risks .
Q. Q8. What criteria should guide the selection of journals for publishing this compound research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
